

An In-depth Technical Guide to α -D-Lyxofuranose: Chemical Structure and Properties

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Compound of Interest

Compound Name: *alpha-D-Lyxofuranose*

Cat. No.: *B1666897*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to α -D-Lyxofuranose. This information is intended to support research and development efforts in medicinal chemistry, glycobiology, and other related scientific fields. D-Lyxose, a rare aldopentose sugar, serves as a crucial building block for the synthesis of various biologically active molecules, including antiviral and antitumor agents.[1] The furanose form, and specifically the α -anomer, often plays a pivotal role in the stereochemistry and biological activity of these synthetic derivatives.

Chemical Structure

α -D-Lyxofuranose is the five-membered ring isomer of the monosaccharide D-lyxose. The " α " designation indicates that the hydroxyl group on the anomeric carbon (C1) is in an axial position, below the plane of the ring in its Haworth projection. The "D" configuration signifies the stereochemistry at the chiral center furthest from the anomeric carbon (C4), which is analogous to D-glyceraldehyde.

The IUPAC name for α -D-Lyxofuranose is (2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol.

Molecular Structure:

- Molecular Formula: $C_5H_{10}O_5$

- Molecular Weight: 150.13 g/mol

Physicochemical Properties

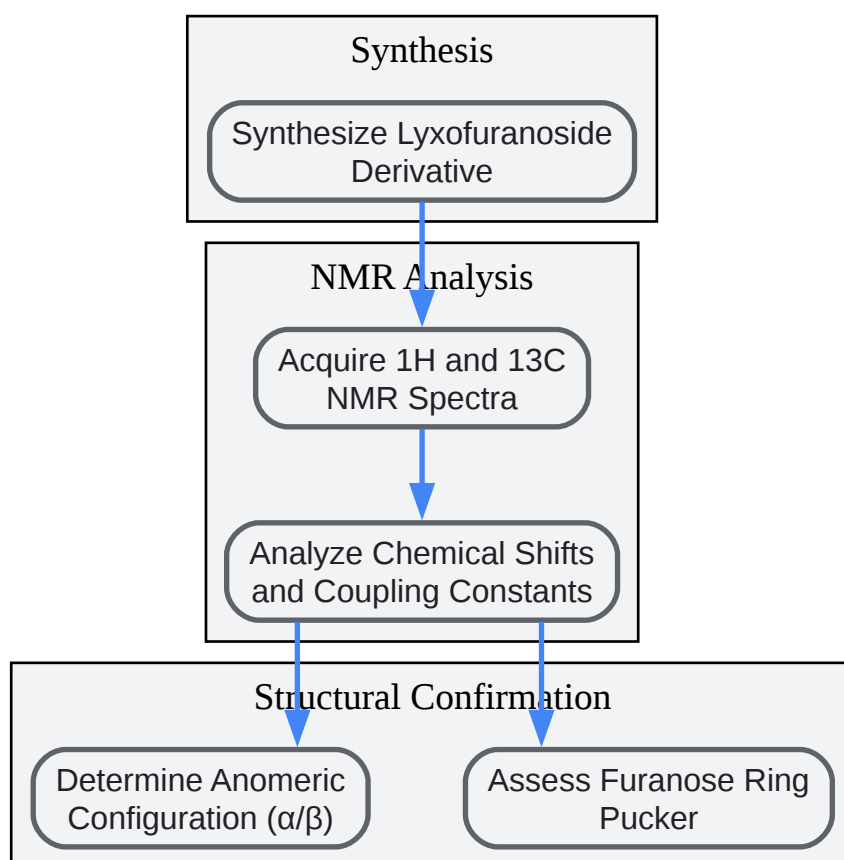
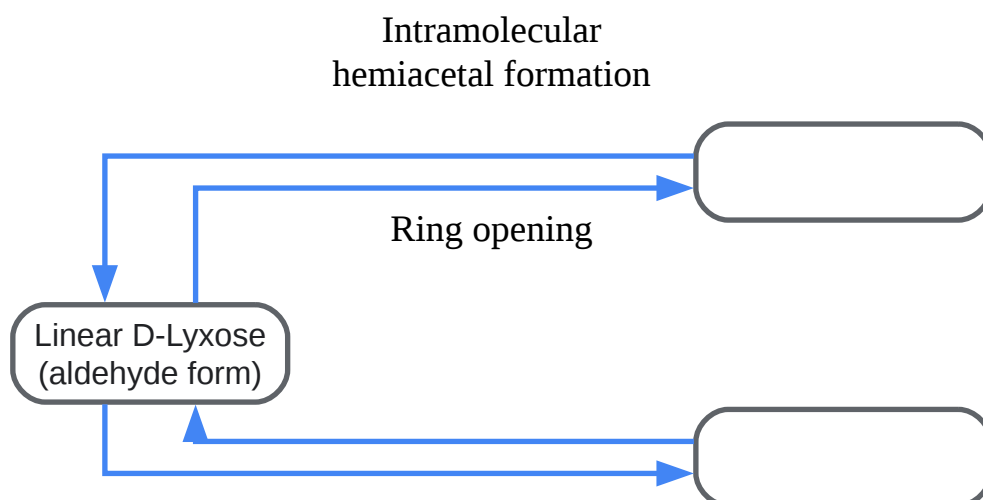
Quantitative data for the isolated α -D-Lyxofuranose anomer is not readily available in the literature. The data presented below primarily pertains to D-lyxose, which exists in equilibrium with its various isomeric forms, including α -D-Lyxofuranose, in solution.

Property	Value	Source
Appearance	White crystalline solid	[2][3]
Melting Point	106-107 °C	[3]
Boiling Point	Decomposes	
Solubility in Water	Readily soluble	[2]
Specific Rotation ($[\alpha]_D$)	Initial: +5.5° → Equilibrium: -14.0° (in water)	[4]
Hydrogen Bond Donor Count	4	
Hydrogen Bond Acceptor Count	5	
Topological Polar Surface Area	90.2 Å ²	

Anomeric Equilibrium in Solution

In aqueous solution, D-lyxose undergoes mutarotation, establishing an equilibrium between its open-chain aldehyde form and its various cyclic pyranose and furanose anomers (α and β). The specific rotation of D-lyxose changes from an initial value of +5.5° to an equilibrium value of -14.0°, indicating a shift in the predominant anomeric forms.[4] While the exact percentage of each isomer at equilibrium is not well-documented for D-lyxose, for aldopentoses in general, the pyranose forms tend to be more stable and thus more abundant in solution compared to the furanose forms.

The relationship between the linear and furanose forms of D-lyxose can be visualized as follows:



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